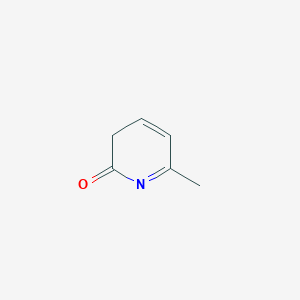
6-Methylpyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylpyridin-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of 6-methyl-2-aminopyridine with an appropriate oxidizing agent. For example, the oxidation of 6-methyl-2-aminopyridine using hydrogen peroxide in the presence of a catalyst can yield 6-methyl-2-pyridone . Another method involves the cyclization of 2-acetylpyridine with hydroxylamine, followed by oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Common industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 6-methyl-2-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 6-Methyl-2-pyridone N-oxide.
Reduction: 6-Methyl-2-pyridinemethanol.
Substitution: Various substituted pyridones depending on the nucleophile used.
Scientific Research Applications
6-Methylpyridin-2(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methylpyridin-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine: Similar structure but with a hydroxyl group instead of a keto group.
6-Methyl-2-pyridinemethanol: The reduced form of 6-methyl-2-pyridone.
2-Methylpyridine: Lacks the keto group, making it less reactive in certain chemical reactions.
Uniqueness
6-Methylpyridin-2(3H)-one is unique due to its keto group, which imparts distinct reactivity and allows it to participate in a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .
Properties
CAS No. |
832129-54-1 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
6-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-3H,4H2,1H3 |
InChI Key |
YQDSOMNGEOIBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


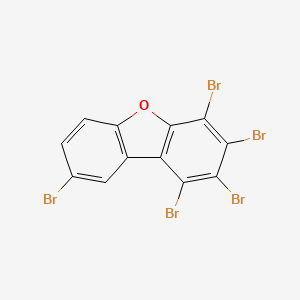
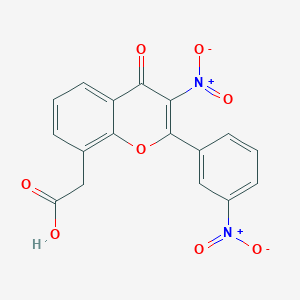
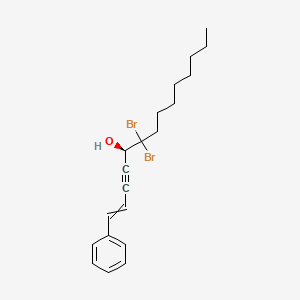
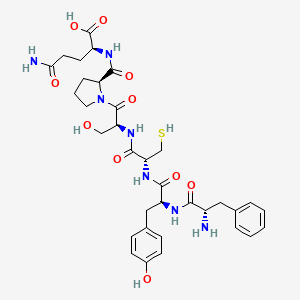
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
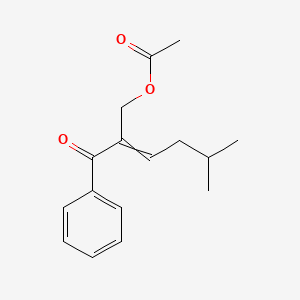
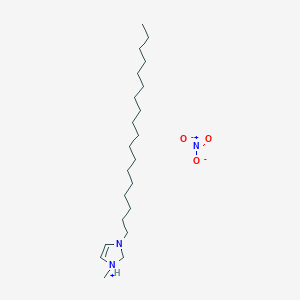
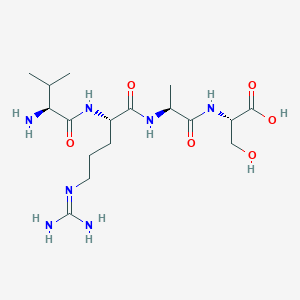
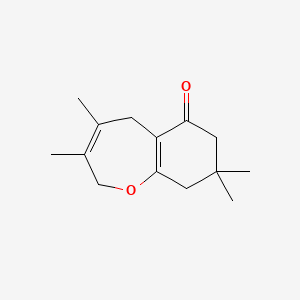
![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)

